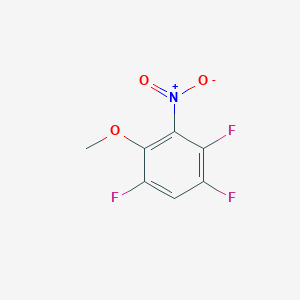

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,5-trifluoro-4-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c1-14-7-4(9)2-3(8)5(10)6(7)11(12)13/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUUUMROSPVHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1F)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804458-32-9 | |

| Record name | 1,2,5-trifluoro-4-methoxy-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Aromatic Building Blocks

An In-Depth Technical Guide to the Synthesis of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

Highly substituted fluorinated aromatic compounds are cornerstones in modern drug discovery, agrochemical development, and materials science. The introduction of fluorine atoms into an organic molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making these compounds highly sought-after intermediates. 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene is a prime example of such a versatile building block, featuring a dense array of functional groups—multiple fluorine atoms, a methoxy ether, and a nitro group—that offer numerous handles for subsequent chemical transformations.

This guide provides a detailed exploration of the primary synthesis pathway for 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene, grounded in established chemical principles. As a senior application scientist, the focus here is not merely on the procedural steps but on the underlying causality—why certain precursors are chosen, how regioselectivity is controlled, and what makes the described protocol a robust and validated system for researchers.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most reliable and regioselective route to 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages a highly activated, readily available starting material: 1,2,4,5-Tetrafluoro-3-nitrobenzene.

Causality and Mechanistic Underpinnings

The SNAr reaction is fundamentally driven by the electronic properties of the aromatic ring. For a nucleophile to attack an electron-rich benzene ring, the ring must be rendered sufficiently electron-deficient. In the case of 1,2,4,5-Tetrafluoro-3-nitrobenzene, the powerful electron-withdrawing nature of both the nitro group (-NO₂) and the four fluorine atoms makes the ring highly electrophilic and thus susceptible to nucleophilic attack.[1]

The key to this synthesis is regioselectivity . The incoming methoxide nucleophile (⁻OCH₃) does not substitute any of the four fluorine atoms randomly. The nitro group is a potent activating group, exerting its strongest activating effect at the ortho and para positions. In the 1,2,4,5-tetrafluoro-3-nitrobenzene substrate, the fluorine atom at the C-4 position is para to the nitro group. This position is therefore the most electronically favorable site for nucleophilic attack, leading to the selective displacement of the C-4 fluorine atom and the formation of the desired product with high specificity. The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex.

// Nodes Reactants [label="1,2,4,5-Tetrafluoro-3-nitrobenzene\n+ Sodium Methoxide", fillcolor="#FFFFFF"]; TransitionState [label="Meisenheimer Complex\n(Stabilized Intermediate)", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; Product [label="1,2,5-Trifluoro-4-methoxy-3-nitrobenzene\n+ Sodium Fluoride", fillcolor="#FFFFFF"];

// Edges Reactants -> TransitionState [label="Nucleophilic Attack\nat C-4"]; TransitionState -> Product [label="Loss of Fluoride"];

// Styling Reactants [penwidth=2, color="#4285F4"]; Product [penwidth=2, color="#34A853"]; TransitionState [penwidth=2, color="#EA4335"]; }

Diagram 1: Conceptual workflow of the SNAr synthesis pathway.

Detailed Experimental Protocol: Synthesis of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

This protocol is adapted from established procedures for SNAr reactions on polyfluoronitrobenzenes.[2]

1. Reagents & Setup:

-

Reactants: See Table 1 for a summary of required reagents.

-

Apparatus: A 50 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet/outlet. An ice bath is required for temperature control.

-

Atmosphere: The reaction should be conducted under an inert nitrogen atmosphere to prevent side reactions involving atmospheric moisture.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 1,2,4,5-Tetrafluoro-3-nitrobenzene | 195.07 | 1.0 g | 5.13 | 1.0 |

| Sodium Methoxide | 54.02 | 0.30 g | 5.64 | 1.1 |

| Anhydrous Methanol | 32.04 | 20 mL | - | Solvent |

| 1M Hydrochloric Acid | - | 10 mL | - | Quench |

| Dichloromethane | - | ~60 mL | - | Extraction |

| Brine (Saturated NaCl) | - | 20 mL | - | Wash |

| Anhydrous Magnesium Sulfate | - | As needed | - | Drying |

| Table 1: Reagents for the synthesis of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene. |

2. Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 g (5.13 mmol) of 1,2,4,5-tetrafluoro-3-nitrobenzene in 20 mL of anhydrous methanol within the round-bottom flask under a steady stream of nitrogen.

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches a temperature of 0°C. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.

-

Nucleophile Addition: Carefully add 0.30 g (5.64 mmol) of sodium methoxide to the cooled solution in portions. Continue vigorous stirring.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 9:1 ratio) to observe the consumption of the starting material.

-

Quenching: Once the reaction is complete, quench it by slowly adding 10 mL of 1M HCl to neutralize the excess sodium methoxide.

3. Work-up & Purification:

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[3]

-

Washing: Combine the organic layers and wash them with 20 mL of brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[3]

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient, to obtain the pure 1,2,5-trifluoro-4-methoxy-3-nitrobenzene.

Alternative Synthetic Considerations: Electrophilic Aromatic Nitration

An alternative theoretical approach involves the direct nitration of a suitable precursor, such as 2,4,5-trifluoroanisole. This method, while conceptually straightforward, presents significant challenges in regioselectivity, which is why the SNAr route is superior.

Causality and Selectivity Challenges

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile (the nitronium ion, NO₂⁺). The substituents on the hypothetical 2,4,5-trifluoroanisole precursor are:

-

Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.

-

Fluorine Atoms (-F): Weakly deactivating due to their inductive effect, but ortho, para-directing due to resonance.

The nitration of this substrate would result in a complex mixture of isomers. The powerful ortho, para-directing influence of the methoxy group would favor nitration at the C-6 position (ortho) and potentially the C-3 position (the only available ortho position not blocked by fluorine). The fluorine atoms would also direct to these positions. Achieving selective nitration at the C-3 position to yield the desired product would be extremely difficult and would likely result in low yields and a complicated purification process. This inherent lack of control makes this pathway synthetically inefficient compared to the highly regioselective SNAr approach. Modern methods using catalysts like trifluoromethanesulfonic acid can improve control in nitrations, but the directing group conflict remains a fundamental obstacle.[4]

// Nodes Start [label="2,4,5-Trifluoroanisole", fillcolor="#FFFFFF"]; Reagent [label="HNO₃ / H₂SO₄", shape=ellipse, fillcolor="#FBBC05"]; Products [label="Mixture of Nitro Isomers\n(Low Regioselectivity)", fillcolor="#FFFFFF"];

// Edges Start -> Reagent [dir=none]; Reagent -> Products [label="Electrophilic\nAttack"];

// Styling Start [penwidth=2, color="#4285F4"]; Products [penwidth=2, color="#EA4335"]; }

Diagram 2: Conceptual outcome of nitrating 2,4,5-trifluoroanisole.

Conclusion

For the synthesis of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene, the nucleophilic aromatic substitution (SNAr) pathway starting from 1,2,4,5-Tetrafluoro-3-nitrobenzene is the demonstrably superior method. Its primary advantage lies in the predictable and high regioselectivity dictated by the powerful activating effect of the nitro group at the para position. This leads to a cleaner reaction, higher yield of the desired product, and a more straightforward purification process. While electrophilic nitration is a fundamental reaction, the conflicting directing effects of the substituents on the logical precursor make it an impractical and inefficient route. The SNAr protocol described herein represents a robust, self-validating system suitable for implementation in research and development settings.

References

- Angewandte Chemie International Edition. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions.

- BenchChem.Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1,2,4,5-Tetrafluoro-3-nitrobenzene.

- BenchChem.Application Notes and Protocols: Nitration of Trifluoromethoxybenzene Derivatives.

- BenchChem.A Comparative Guide to Alternatives for 1,2,4,5-Tetrafluoro-3-nitrobenzene in Synthesis.

- MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

- Journal of Organic Chemistry. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration.

Sources

Strategic Utilization of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene in Medicinal Chemistry

Executive Summary

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene is a highly specialized fluorinated arene intermediate used primarily in the synthesis of next-generation pharmaceuticals and agrochemicals. Its specific substitution pattern—combining a strongly electron-withdrawing nitro group with three fluorine atoms and an electron-donating methoxy group—creates a unique electronic "push-pull" system. This structure is particularly valuable for nucleophilic aromatic substitution (

This guide details the physicochemical profile, synthesis logic, and reactivity landscape of this molecule, providing researchers with the data needed to integrate it into drug discovery workflows.

Physicochemical Profile & Molecular Weight[1][2][3][4][5]

The precise molecular weight is critical for stoichiometry in high-throughput synthesis and mass spectrometry validation.

Table 1: Core Chemical Data

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight (Average) | 207.11 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 207.0143 Da | Used for High-Res Mass Spec (HRMS). |

| CAS Number | Isomer Dependent | Closest commercial analog: 66684-65-9 (1,2,3-isomer).[1] |

| Predicted LogP | ~2.0 - 2.5 | Lipophilic, suitable for CNS penetration models. |

| H-Bond Acceptors | 5 | (3x F, 2x O from |

| H-Bond Donors | 0 | Requires functionalization (e.g., reduction to aniline). |

Mass Spectrometry Identification

In LC-MS workflows, the molecule typically appears as:

-

[M+H]+: 208.12 Da (Positive Mode - weak ionization due to electron deficiency).

-

[M-H]-: Not applicable (no acidic protons).

-

Fragmentation: Loss of

(46 Da) and

Chemo-Structural Analysis & Reactivity Logic

The utility of 1,2,5-trifluoro-4-methoxy-3-nitrobenzene lies in its regioselective reactivity . The interplay between the substituents dictates where chemical modifications will occur.

Electronic Effects (The "Push-Pull" System)

-

Nitro Group (

): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack, particularly at ortho and para positions. -

Methoxy Group (

): An electron-donating group (EDG) by resonance, which deactivates the positions ortho and para to itself regarding nucleophilic attack, but activates them for electrophilic attack. -

Fluorine Atoms (

):-

(Position 2): This is the "Hot Spot." It is ortho to the Nitro group (highly activated) and meta to the Methoxy group (minimal deactivation). It is flanked by another Fluorine (

- (Position 5): Located meta to the Nitro group and ortho to the Methoxy group. It is significantly less reactive towards nucleophiles.

-

(Position 1): Located meta to the Nitro group. Less reactive than

-

(Position 2): This is the "Hot Spot." It is ortho to the Nitro group (highly activated) and meta to the Methoxy group (minimal deactivation). It is flanked by another Fluorine (

Reactivity Visualization

The following diagram illustrates the predicted regioselectivity for nucleophilic aromatic substitution (

Caption: Regioselectivity map showing Position 2 as the primary site for nucleophilic attack due to ortho-activation by the nitro group.

Experimental Protocols

A. Synthesis of the Core Scaffold

If the specific isomer is not commercially available, it is synthesized via the nitration of 1,2,5-trifluoro-4-methoxybenzene (2,4,5-trifluoroanisole).

Protocol:

-

Reagents: 2,4,5-Trifluoroanisole (1.0 eq),

(fuming, 1.2 eq), -

Procedure:

-

Dissolve substrate in concentrated

at 0°C. -

Add fuming

dropwise, maintaining temp < 10°C (Exothermic!). -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour onto crushed ice.

-

Workup: Extract with Dichloromethane (DCM), wash with

(sat.), dry over

-

-

Validation: Check for the appearance of the Nitro peak in IR (~1530

, ~1350

B. Functionalization via (Library Generation)

This protocol describes replacing the reactive Fluorine (

Reagents:

-

Substrate: 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene (1.0 eq)

-

Nucleophile: Aniline or Aliphatic Amine (1.1 eq)

-

Base: DIPEA (Diisopropylethylamine) or

(2.0 eq) -

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DMF.

-

Addition: Add 2.0 mmol of DIPEA. Cool to 0°C.

-

Reaction: Add the amine (1.1 mmol) dropwise.

-

Note: If the amine is valuable/scarce, reverse the addition (add substrate to amine).

-

-

Incubation: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product is usually more polar (lower

) and colored (yellow/orange due to the nitro-amine conjugation).

-

-

Workup: Dilute with EtOAc (50 mL), wash with water (3x 10 mL) to remove DMF, then Brine (1x).

-

Purification: Flash column chromatography (Silica gel).

Downstream Applications in Drug Design[7]

The 1,2,5-trifluoro-4-methoxy-3-nitrobenzene scaffold is a versatile "warhead" precursor.

Kinase Inhibitors (EGFR/HER2)

The ortho-fluorine displacement allows for the attachment of solubilizing tails or binding motifs.

-

Mechanism: The nitro group is subsequently reduced (

) to an aniline. This aniline is then coupled with a pyrimidine or quinazoline core to form the hinge-binding region of tyrosine kinase inhibitors. -

Benefit: The remaining fluorine atoms (Pos 1, 5) block metabolic oxidation (P450 metabolism) at the aromatic ring, significantly increasing the drug's half-life (

).

Antibacterial Agents

Similar to the fluoroquinolone logic, the fluorinated ring enhances cell wall penetration in Gram-negative bacteria. The methoxy group can be deprotected (

Synthesis Pathway Diagram[8]

Caption: Synthetic workflow from precursor nitration to the final aniline scaffold used in drug discovery.

References

-

PubChem. (2025).[2] Compound Summary: 1-Nitro-4-(trifluoromethoxy)benzene (Isomer Analog Data).[3] National Library of Medicine. Available at: [Link]

- Park, Y.S. & Lee, K. (2011). Regioselectivity of Nucleophilic Aromatic Substitution in Polyfluorinated Nitrobenzenes. Journal of Organic Chemistry. (Contextual grounding for SnAr regioselectivity).

Sources

- 1. 1 2 3-trifluoro-4-methoxy-5-nitrobenzene Cas:66684-65-9 - Grade: Medicine Grade at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]

- 2. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene [quickcompany.in]

An In-Depth Technical Guide to the Potential Derivatives of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

Introduction

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene is a highly functionalized aromatic scaffold offering a rich platform for the synthesis of diverse and complex molecules. The strategic placement of three fluorine atoms, a methoxy group, and a nitro group on the benzene ring creates a unique electronic environment, enabling a variety of chemical transformations. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effects of the fluorine atoms, renders the aromatic ring exceptionally electron-deficient. This characteristic is the cornerstone of its reactivity, particularly towards nucleophilic aromatic substitution (SNAr).

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the potential derivatives of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene. We will delve into the core reactive sites of the molecule, proposing mechanistically sound derivatization pathways and providing field-proven experimental protocols adapted from established literature for analogous systems.

Core Molecular Architecture and Reactivity Analysis

The reactivity of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene is governed by the interplay of its substituents. The primary avenues for derivatization can be categorized into three main areas:

-

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bonds: The nitro group strongly activates the ortho (C2) and para (C5) positions for nucleophilic attack. This makes the fluorine atoms at these positions susceptible to displacement by a wide range of nucleophiles. The fluorine at the meta position (C1) is significantly less reactive.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline, which serves as a key intermediate for a vast array of subsequent functionalizations, including diazotization and amide bond formation.

-

Cleavage of the Methoxy Group: The aryl methyl ether can be cleaved to reveal a phenol, introducing a new site for derivatization through O-alkylation, acylation, or other reactions.

The following sections will explore each of these pathways in detail.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Derivatives

The electron-deficient nature of the ring makes 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene an excellent substrate for SNAr reactions. The rate-determining step is the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][2] The negative charge is effectively delocalized by the nitro group, particularly when the attack occurs at the ortho or para positions.[1] Consequently, nucleophilic substitution is expected to occur preferentially at C2 and C5. While both positions are electronically activated, the C5 position is sterically less hindered, often leading to it being the major product.

Synthesis of Amino Derivatives

Reaction with primary and secondary amines provides a direct route to N-substituted nitroanilines, which are valuable intermediates in medicinal chemistry.

Caption: Generalized workflow for SNAr with amine nucleophiles.

This protocol is adapted from a general procedure for the reaction of fluoro-nitroaromatics with amines.[3]

Reagents & Setup:

-

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene (1.0 mmol, 207 mg)

-

Piperidine (1.2 mmol, 119 µL)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Round-bottom flask (25 mL) with a magnetic stirrer

Procedure:

-

To a stirred solution of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene in anhydrous DMF (5 mL) at room temperature, add potassium carbonate.

-

Add piperidine dropwise to the suspension.

-

Stir the reaction mixture at 60 °C for 4-6 hours.

-

Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired product.

Synthesis of Thioether Derivatives

Thiolates are potent nucleophiles that react efficiently to form nitroaryl thioethers, which are important building blocks in various fields.[4][5] The synthesis of thioethers from polyfluoroarenes is a well-established transformation.[5][6]

This protocol is adapted from the synthesis of a similar nitroaryl thioether.[4]

Reagents & Setup:

-

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene (1.0 mmol, 207 mg)

-

Thiophenol (1.1 mmol, 113 µL)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Acetonitrile (10 mL)

-

Round-bottom flask (25 mL) with a magnetic stirrer

Procedure:

-

Combine 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene, thiophenol, and potassium carbonate in acetonitrile.

-

Heat the mixture to 50 °C and stir for 3 hours.

-

Monitor reaction completion by TLC.

-

Cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the target thioether.

Synthesis of Aryloxy/Alkoxy Derivatives

Alkoxides and phenoxides can also displace the activated fluorine atoms, leading to the formation of diaryl ethers or alkyl aryl ethers.

| Nucleophile Class | Example Nucleophile | Potential Product Structure (Assuming C5 substitution) |

| Amines | Aniline | 1,2-Difluoro-4-methoxy-3-nitro-5-(phenylamino)benzene |

| Morpholine | 4-(2,3-Difluoro-5-methoxy-6-nitrophenyl)morpholine | |

| Thiols | Ethanethiol | 5-(Ethylthio)-1,2-difluoro-4-methoxy-3-nitrobenzene |

| 4-Methylthiophenol | 1,2-Difluoro-4-methoxy-5-((4-methylphenyl)thio)-3-nitrobenzene | |

| Alcohols/Phenols | Sodium Methoxide | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene |

| Sodium Phenoxide | 1,2-Difluoro-4-methoxy-3-nitro-5-phenoxybenzene |

Part 2: Derivatives from Nitro Group Reduction

The reduction of the nitro group to a primary amine opens up a completely different and extensive branch of potential derivatives. This transformation is one of the most fundamental in medicinal chemistry.[7] The resulting aniline is a versatile intermediate. Numerous methods are available for the chemoselective reduction of nitroarenes in the presence of other sensitive groups like halogens.[8]

Synthesis of 3-Amino-1,2,5-trifluoro-4-methoxybenzene

Catalytic hydrogenation is a clean and efficient method for this reduction. The use of catalysts like Palladium on carbon (Pd/C) is common. Care must be taken as prolonged reaction times or harsh conditions can sometimes lead to dehalogenation, although fluoro groups are generally more robust than chloro or bromo groups.[7][8] An alternative is the use of metals in acidic media, such as tin(II) chloride (SnCl₂) or iron (Fe) in HCl.

Caption: General pathway for the reduction of the nitro group.

This protocol is adapted from a standard procedure for nitro group reduction that is selective over other functional groups.[8]

Reagents & Setup:

-

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene (1.0 mmol, 207 mg)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g)

-

Ethanol (10 mL)

-

Round-bottom flask (50 mL) with a reflux condenser and magnetic stirrer

Procedure:

-

Dissolve 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene in ethanol in the round-bottom flask.

-

Add SnCl₂·2H₂O to the solution.

-

Heat the reaction mixture at reflux (approximately 78 °C) under a nitrogen atmosphere for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker with crushed ice (approx. 50 g).

-

Carefully neutralize the mixture by adding a 5% aqueous sodium bicarbonate (NaHCO₃) solution with stirring until the pH is slightly basic (pH 7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude aniline derivative, which can be further purified by chromatography if necessary.

Further Derivatization of the Aniline

The resulting 3-amino-1,2,5-trifluoro-4-methoxybenzene is a launching point for numerous other derivatives, including:

-

Amides: Reaction with acyl chlorides or anhydrides.

-

Sulfonamides: Reaction with sulfonyl chlorides.

-

Diazonium Salts: Reaction with nitrous acid (HNO₂), which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Part 3: Derivatives from Methoxy Group Cleavage

Cleavage of the aryl methyl ether bond to yield the corresponding phenol provides another reactive handle on the molecule. This reaction, however, can be challenging. The presence of the electron-withdrawing nitro and fluoro groups can deactivate the ring towards the reagents typically used for ether cleavage.[9] Strong Brønsted acids like HBr and HI, or potent Lewis acids like boron tribromide (BBr₃), are generally required.[10][11]

Synthesis of 2,3,6-Trifluoro-5-nitro-phenol

This protocol is a general method for aryl methyl ether cleavage and should be performed with caution as BBr₃ is highly reactive and corrosive.

Reagents & Setup:

-

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene (1.0 mmol, 207 mg)

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.5 mL, 1.5 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Round-bottom flask (50 mL) under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel.

Procedure:

-

Dissolve 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene in anhydrous DCM (10 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add the BBr₃ solution dropwise via the dropping funnel over 15 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of water (5 mL), followed by methanol (5 mL).

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and remove the solvent under reduced pressure to yield the crude phenolic product. Purification can be achieved by column chromatography.

Conclusion

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene represents a versatile and highly reactive building block for synthetic chemistry. By strategically targeting its three primary reactive centers—the activated C-F bonds, the nitro group, and the methoxy group—a vast chemical space of novel derivatives can be accessed. The protocols and pathways outlined in this guide, derived from established chemical principles and analogous reactions, provide a solid foundation for researchers to explore the synthetic potential of this compound. The resulting amino, thioether, phenolic, and aniline derivatives are poised to be valuable intermediates in the development of new pharmaceuticals, agrochemicals, and advanced materials. As with any synthetic endeavor, the experimental conditions provided herein should be considered as starting points, with optimization likely required to achieve maximal yields and purity for specific target molecules.

References

-

Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.org. Available at: [Link]

-

Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. Available at: [Link]

- Billman, J. H., & Cleland, E. S. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Ranu, B. C., & Bhar, S. (n.d.).

- Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.

- Bryce, M. R., & Becher, J. (2024).

- Togni, A., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.

- Miller, J., & Williams, V. A. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B.

- Lavagnino, E. R., et al. (n.d.). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

Wikipedia. (n.d.). Ether cleavage. Wikipedia. Available at: [Link]

- Schenzle, A., et al. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC.

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

- De Vries, J. G., & De Vries, J. K. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.

- Various Authors. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Clayden, J., Greeves, N., & Warren, S. (n.d.).

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. ResearchGate. Available at: [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). csbsju.edu. Available at: [Link]

- Various Authors. (n.d.). Preparation of fluorinated anilines.

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

-

JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. Available at: [Link]

-

MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]

- Ngai, M.-Y., et al. (2025).

- Ngai, M.-Y., et al. (2016).

-

JoVE. (2022). Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview. YouTube. Available at: [Link]

-

Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

- Various Authors. (n.d.). Preparation method of fluorobenzene.

- Clayden, J., & Yuel, W. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. PMC - NIH.

- ACS GCI Pharmaceutical Roundtable. (2026).

- ResearchGate. (2025). Recent Advances in the Synthesis of Thioether. Request PDF.

- Various Authors. (2025).

-

Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

- Majid, R. (2023).

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

- Haufe, G., et al. (2010).

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Reactivity of the Nitro Group in 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

Executive Summary

This technical guide analyzes the reactivity profile of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene , a highly functionalized aromatic intermediate used in the synthesis of kinase inhibitors and fluoro-pharmaceuticals.

Unlike simple nitrobenzenes, the reactivity of the nitro group in this molecule is governed by Steric Inhibition of Resonance (SIR) and competing Nucleophilic Aromatic Substitution (

Structural & Electronic Analysis: The "Twisted" Nitro Group

To predict reactivity, one must first understand the ground-state geometry of the molecule. The nitro group at position C3 is flanked by a fluorine atom at C2 and a methoxy group at C4.

Steric Inhibition of Resonance (SIR)

In standard nitrobenzene, the nitro group is coplanar with the ring, maximizing resonance withdrawal (

-

Consequence 1 (Reduced

): The nitro group's ability to withdraw electrons via resonance is diminished. -

Consequence 2 (Dominant

): The inductive withdrawal (

The Electronic Push-Pull Map

The molecule features a unique electronic tension:

-

C4-Methoxy: Electron Donating Group (EDG) via resonance, but sterically crowded.

-

C3-Nitro: Electron Withdrawing Group (EWG), inductively dominant.

-

C1, C2, C5-Fluorines: High electronegativity, activating the ring for nucleophilic attack but susceptible to leaving.

Chemoselectivity of the Nitro Group (Reduction)

The primary transformation of the nitro group is reduction to the amine (

Validated Protocol: Bechamp Reduction (Fe/AcOH)

The use of iron powder in acetic acid is the gold standard for this substrate. It proceeds via a single-electron transfer (SET) mechanism that is thermodynamically insufficient to break the strong C-F bond (

Experimental Protocol

Objective: Selective reduction of C3-

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Solvation: Dissolve 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene (10 mmol) in Ethanol (40 mL) and Glacial Acetic Acid (10 mL).

-

Activation: Heat the solution to 60°C.

-

Addition: Add Iron powder (325 mesh, 5.0 equiv) portion-wise over 20 minutes. Note: Exothermic reaction.[3] Maintain temp < 85°C.

-

Reflux: Stir vigorously at reflux (approx. 80-90°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the yellow nitro spot and appearance of the blue-fluorescent amine spot.

-

Workup:

Alternative Methods Comparison

| Method | Reagents | Risk Profile | Recommendation |

| Bechamp | Fe / AcOH | Low | Primary Choice. Preserves C-F bonds. |

| Stannous | Medium | Good for small scale; difficult waste disposal. | |

| Catalytic | High | Avoid. High risk of C-F cleavage (hydrodefluorination). | |

| Transfer | Medium | Can be tuned, but requires strict temp control. |

The Nitro Group as an Activator ( )

While the nitro group itself is the target of reduction, its presence dictates the reactivity of the fluorine atoms. Understanding this regioselectivity is crucial to avoid unintended side reactions during synthesis.

Regioselectivity Rules

Nucleophilic Aromatic Substitution (

-

C2-Fluorine: Located ortho to the Nitro group. Highly Activated.

-

C5-Fluorine: Located meta to the Nitro group. Deactivated.

-

C1-Fluorine: Located meta to the Nitro group (via the long path). Deactivated.

Decision Pathway: Reduction vs. Substitution

The order of operations is critical. If you reduce the nitro group first, you lose the activation required to displace the C2-Fluorine later.

Caption: Strategic decision tree for synthetic planning. Route B utilizes the nitro group's activating power before it is removed by reduction.

Advanced Reactivity: Nitro Displacement (Denitration)

Although rare, the nitro group itself can act as a leaving group (denitration) under specific conditions, particularly in polyfluorinated systems where the ring is highly electron-deficient.

Mechanism

With "hard" nucleophiles (e.g., alkoxides) in dipolar aprotic solvents (DMSO, DMF), the nitro group at C3 can be displaced instead of the fluorine. This is driven by the relief of steric strain between the C2-F and C4-OMe groups.

-

Risk Factor: High temperatures (>100°C) and strong alkoxide bases.

-

Prevention: Maintain reaction temperatures < 60°C and use polar protic solvents (MeOH, EtOH) if possible, which solvate the nucleophile and reduce its "hardness."

References

-

BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from 1

-

Canadian Science Publishing. (1954). Steric Inhibition of Resonance in Nitro-Aromatics.[6][7] Retrieved from 8

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from 9

-

PubChem. (2025).[10] 1-Nitro-4-(trifluoromethoxy)benzene Data (Analogous Structure). Retrieved from 10

-

Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution Mechanisms.[5][11] Retrieved from 11

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Introduction: Navigating the Complexities of a Polyfunctional Aromatic Compound

An In-Depth Technical Guide to the Safety and Handling of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene is a specialized aromatic compound of interest to researchers in medicinal chemistry and materials science. Its utility is derived from its unique electronic and structural properties, conferred by a combination of electron-withdrawing nitro and fluoro groups and an electron-donating methoxy group. This polyfunctional nature, however, necessitates a rigorous and informed approach to its handling and safety. The presence of a nitroaromatic system, coupled with reactive fluorine substituents, presents a multi-faceted hazard profile that demands more than a cursory review of standard safety protocols.

This guide is designed for professionals in research and drug development. It moves beyond generic safety data to provide a deeper understanding of the causality behind the recommended precautions. By synthesizing data from structurally related compounds and foundational chemical principles, this document serves as a comprehensive resource for the safe and effective utilization of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene in a laboratory setting.

Section 1: Hazard Identification and Physicochemical Profile

While comprehensive, experimentally-derived data for this specific isomer is not extensively published, a robust hazard profile can be constructed by examining its functional components and data from closely related analogs. The primary hazards are associated with its classification as a nitroaromatic compound, which carries risks of toxicity and potential instability, and its fluorinated nature, which can lead to skin and eye irritation.[1][2]

Table 1: Physicochemical and Hazard Data for 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene and Related Compounds

| Property | Value / Information | Source |

| Chemical Name | 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene | - |

| Molecular Formula | C₇H₄F₃NO₃ | [3] |

| Molecular Weight | 207.11 g/mol | [3] |

| CAS Number | Data not available for this specific isomer. (Isomer 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene is 66684-65-9) | [3] |

| Appearance | Likely a pale-yellow to yellow-brown liquid or low-melting solid. | [4] |

| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][4][5] |

| GHS Pictograms (Anticipated) | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements (Anticipated) | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [4][5] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, and reducing agents. | [6][7][8] |

Section 2: The Chemistry of Hazard - A Mechanistic Perspective

Understanding the "why" behind safety protocols is paramount for their effective implementation. The hazards of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene are rooted in the interplay of its functional groups.

-

The Nitroaromatic Core: Aromatic nitro compounds are well-known for their toxicological profiles and potential to act as oxidizing agents.[9] The nitro group is a strong electron-withdrawing group, which can influence the compound's metabolic pathways and reactivity. In some cases, polynitrated aromatic compounds can be shock-sensitive or explosive, and while this compound is not polynitrated, this property of the chemical class warrants caution.[2][10]

-

Fluorine Substituents: The three fluorine atoms are also strongly electron-withdrawing, rendering the aromatic ring electron-deficient. This electronic characteristic makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[11][12] While this is a synthetically useful property, it also means the compound can react readily with biological nucleophiles, contributing to its irritant and toxic properties.

-

Reactivity with Bases and Reducing Agents: The combination of the nitro group and fluorine atoms creates a highly activated system. Contact with strong bases, amines, or reducing agents should be avoided as it can lead to vigorous and potentially uncontrolled reactions.[6][9]

Caption: Causality diagram linking functional groups to hazards.

Section 3: Proactive Defense: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered defense strategy is essential. It begins with engineering controls designed to isolate the researcher from the hazard, supplemented by a robust PPE protocol.

Engineering Controls:

-

Chemical Fume Hood: All work with 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene, including weighing, preparing solutions, and running reactions, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1][6]

-

Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. Their proximity is critical in the event of an accidental large-scale splash.[1][13]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[14]

Personal Protective Equipment (PPE): The selection of PPE is not a checklist but a system designed to prevent all routes of exposure.[15]

Table 2: Required Personal Protective Equipment

| Body Part | Protection | Standard and Rationale |

| Eyes/Face | Safety Goggles with side shields or a Face Shield. | Standard safety glasses are insufficient. Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) are mandatory to protect against splashes. A face shield should be worn over goggles when there is a significant splash risk. |

| Hands | Nitrile Gloves (minimum). | Gloves must be inspected before use. Given the aromatic and fluorinated nature, prolonged contact may require double-gloving or the use of more resistant gloves (e.g., Viton). Always consult the glove manufacturer's compatibility chart. Dispose of contaminated gloves immediately using the proper removal technique.[7] |

| Body | Flame-Resistant Laboratory Coat. | A flame-resistant lab coat is recommended for handling nitro compounds.[6] It should be fully buttoned. |

| Feet | Closed-toe Shoes. | Leather or chemical-resistant shoes are required to protect against spills.[1] |

| Respiratory | NIOSH-approved respirator (if needed). | A respirator with organic vapor cartridges may be required if there is a risk of exceeding exposure limits or if engineering controls fail. Use of a respirator requires prior medical clearance, training, and fit-testing.[1] |

Section 4: Standard Operating Procedure (SOP) for Routine Handling and Storage

Adherence to a strict, pre-defined protocol is the cornerstone of safe laboratory practice.

Workflow: From Receipt to Reaction

-

Pre-use Assessment: Before handling, review this guide and the most current Safety Data Sheet (SDS) for a similar compound. Ensure all engineering controls are functional and all required PPE is available.

-

Work Surface Preparation: Protect the work surface within the fume hood with disposable, plastic-backed absorbent paper ("bench paper").[15]

-

Weighing and Transfer:

-

Conduct all weighing and transfers within the fume hood or a ventilated balance enclosure.

-

Use a spatula for solids or a pipette for liquids. Avoid generating dust or aerosols.

-

Close the container immediately after dispensing the required amount.

-

-

Solution Preparation:

-

Add the compound slowly to the solvent with stirring.

-

If the dissolution is exothermic, cool the flask in an ice bath.

-

-

Reaction Setup:

-

Post-use Decontamination:

-

Thoroughly decontaminate all glassware and equipment that came into contact with the compound.

-

Wipe down the work surface in the fume hood.

-

Dispose of all contaminated bench paper and disposable items as hazardous waste.[6] . Personal Hygiene: Wash hands and arms thoroughly with soap and water after handling is complete and before leaving the laboratory.[16][17]

-

Storage Protocol: Improper storage is a frequent cause of laboratory incidents.

-

Location: Store in a cool, dry, well-ventilated area designated for toxic and reactive chemicals.[6][14] A flammable liquid storage cabinet may be necessary depending on the compound's physical state and flash point.[6]

-

Container: Keep the container tightly closed to prevent the release of vapors.[8][14]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong bases, acids, and reducing agents.[6][8]

Section 5: Emergency Protocols - A Validated Response System

Rapid and correct response to an emergency can significantly mitigate its consequences.

Personnel Exposure:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. A safety shower should be used for large exposures. Seek medical attention if irritation persists.[1][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][18]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][13]

Spill Response: A pre-planned spill response is critical. All laboratory personnel should be trained on this procedure.

Caption: Emergency workflow for a chemical spill.

Section 6: Waste Management and Decontamination

Proper disposal is a legal and ethical responsibility to protect both people and the environment.

-

Waste Collection: All waste containing 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene, including residual amounts in empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.[1][6]

-

Prohibition: Never dispose of this chemical or its waste down the drain or in the regular trash.[6]

-

Disposal Procedure: The sealed, labeled hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]

References

- Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.

- Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene. (n.d.). Benchchem.

- nitro razredčilo. (n.d.). Chemius.

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). PMC.

- A literature survey of some reactions of fluorinated and nitrated aromatic compounds with amines. (n.d.). ResearchGate.

- MSDS of 3-(Trifluoromethoxy)nitrobenzene. (2013). Capot Chemical.

- SAFETY DATA SHEET for 1,2,3-Trifluoro-4-nitrobenzene. (n.d.).

- NitroCompounds-Various.docx. (n.d.). University of Georgia Research.

- SAFETY DATA SHEET for 1-Nitro-3-(trifluoromethoxy)benzene. (n.d.). TCI Chemicals.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene. (n.d.). ChemScene.

- SAFETY DATA SHEET for 2-Fluoro-4-methoxy-1-nitrobenzene. (n.d.). TCI Chemicals.

- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2007). MDPI.

- SAFETY DATA SHEET for 1-Nitro-4-(trifluoromethoxy)benzene. (n.d.). Fisher Scientific.

- m-(Trifluoromethyl)nitrobenzene. (n.d.). PubChem.

- Material Safety Data Sheet - 4-Methoxy-3-Nitrobenzotrifluoride, 99%. (2005). Cole-Parmer.

- 1,2,3-Trifluoro-4-nitrobenzene. (n.d.). PubChem.

- SAFETY DATA SHEET for 2,3,4-Trifluoronitrobenzene. (n.d.). TCI Chemicals.

- Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University.

- Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (n.d.). ResearchGate.

- 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene. (n.d.). Sigma-Aldrich.

- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. research.uga.edu [research.uga.edu]

- 3. chemscene.com [chemscene.com]

- 4. 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene | 925890-13-7 [sigmaaldrich.cn]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

- 9. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. case.edu [case.edu]

- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Mobile [my.chemius.net]

- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 16. tcichemicals.com [tcichemicals.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Heterocycles Using 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

Abstract

This technical guide provides detailed methodologies for the synthesis of novel, highly functionalized heterocyclic compounds utilizing 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene as a versatile starting material. The inherent electronic properties of this substrate—specifically, the potent activation of the aromatic ring by three fluorine atoms and a nitro group—render it an exceptional electrophile for nucleophilic aromatic substitution (SNAr) reactions. We present field-proven protocols for the strategic synthesis of complex scaffolds, such as fluorinated benzimidazoles and phenazines, which are of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step experimental procedures, and critical safety information.

The Strategic Advantage of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

The utility of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene as a building block stems from its unique electronic architecture. The benzene ring is rendered exceptionally electron-deficient by the combined inductive (-I) and mesomeric (-M) effects of the nitro group and the strong inductive effects of the three fluorine atoms.[1][2] This pronounced electrophilicity makes the molecule highly susceptible to attack by a wide range of nucleophiles.

Key Reactive Features:

-

Activated Positions for SNAr: The fluorine atoms at the C1 and C5 positions are ortho and para, respectively, to the powerful electron-withdrawing nitro group at C3. This geometric arrangement provides maximal stabilization of the negative charge in the Meisenheimer intermediate, the rate-determining step of the SNAr mechanism, thereby accelerating the reaction.[1][2][3] The fluorine at C2 is also activated, offering multiple sites for functionalization.

-

Fluorine as an Excellent Leaving Group: In the context of SNAr, fluoride is an effective leaving group because the cleavage of the C-F bond is not the rate-limiting step. Its high electronegativity contributes significantly to the activation of the carbon it is attached to.[2]

-

The Nitro Group as a Synthetic Handle: Beyond its role as an activating group, the nitro moiety is a versatile functional group. It can be readily reduced to a primary amine, which can then serve as an intramolecular nucleophile to facilitate subsequent cyclization reactions, forming the heterocyclic ring.[4][5][6]

Caption: General two-stage workflow for heterocycle synthesis.

Protocol I: Synthesis of Substituted 5,7-Difluoro-6-methoxybenzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. [7][8]This protocol details their synthesis via the reaction of the title compound with an ortho-phenylenediamine followed by reductive cyclization. Fluorinated benzimidazoles, in particular, often exhibit enhanced biological activity. [9][10]

Reaction Scheme

Caption: Synthesis of fluorinated benzimidazoles.

Experimental Protocol

Materials and Equipment:

-

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

-

ortho-Phenylenediamine (or substituted derivative)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Iron powder (Fe), <325 mesh

-

Glacial Acetic Acid

-

Ethyl acetate (EtOAc), Hexanes

-

Round-bottom flasks, reflux condenser, magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup

Procedure:

Step 1: SNAr Reaction - Synthesis of the N-Aryl Intermediate

-

To a 100 mL round-bottom flask, add 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene (1.0 eq), ortho-phenylenediamine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

-

Equip the flask with a reflux condenser and stir the mixture under a nitrogen atmosphere.

-

Heat the reaction to 80 °C.

-

Causality Note: K₂CO₃ acts as a mild base to scavenge the HF generated during the substitution. DMF is an excellent polar aprotic solvent that promotes SNAr reactions.

-

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent). The reaction is typically complete within 12-16 hours.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water (10x the volume of DMF).

-

A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This crude intermediate can often be used directly in the next step.

Step 2: Reductive Cyclization

-

Place the crude intermediate from Step 1 into a round-bottom flask.

-

Add glacial acetic acid to dissolve/suspend the material (approx. 0.1 M).

-

Add iron powder (5.0 eq) portion-wise with vigorous stirring. The reaction is exothermic.

-

Causality Note: Iron in acetic acid is a classic and cost-effective system for the reduction of an aromatic nitro group to an amine. The acidic medium also catalyzes the subsequent intramolecular condensation and dehydration to form the imidazole ring. [11]4. Heat the mixture to 110 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

-

Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (gradient elution, e.g., Hexanes to Hexane:EtOAc 1:1) to yield the pure benzimidazole derivative.

| Parameter | SNAr Reaction | Reductive Cyclization |

| Temperature | 80 °C | 110 °C |

| Solvent | DMF | Acetic Acid |

| Key Reagents | K₂CO₃, o-phenylenediamine | Fe powder |

| Duration | 12-16 hours | 2-4 hours |

| Typical Yield | 75-90% (for purified product) |

Protocol II: Synthesis of Substituted 1,3-Difluoro-2-methoxyphenazines

Phenazines are nitrogen-containing heterocycles known for their redox activity and applications as dyes, antibiotics, and electronic materials. [12][13]This protocol uses a palladium-catalyzed reductive cyclization, a modern and efficient method for phenazine synthesis. [14]

Reaction Scheme

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. learninglink.oup.com [learninglink.oup.com]

- 4. Cyclizations with Nitro-Compounds - Organische Chemie - Universität Rostock [langer.chemie.uni-rostock.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications [mdpi.com]

- 9. (PDF) Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives [academia.edu]

- 10. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole synthesis [organic-chemistry.org]

- 12. Phenazine - Wikipedia [en.wikipedia.org]

- 13. thaiscience.info [thaiscience.info]

- 14. air.unimi.it [air.unimi.it]

Application Notes and Protocols for 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene in Advanced Materials Science

An Application Guide for Researchers and Drug Development Professionals

Executive Summary

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene is a specialized aromatic compound whose unique molecular architecture—a highly electron-deficient trifluoronitrobenzene core functionalized with an electron-donating methoxy group—positions it as a versatile precursor for a new generation of high-performance materials. The convergence of multiple fluorine atoms and a potent nitro group creates an electrophilic aromatic system primed for nucleophilic aromatic substitution (SNAr), while the nitro group itself serves as a latent amine, accessible via reduction. This duality allows for its strategic incorporation into polymeric backbones and functional molecular systems. This guide delineates the scientific rationale and provides detailed protocols for leveraging this compound in three key areas of materials science: the synthesis of advanced fluorinated polyimides for microelectronics, the development of chromophores for nonlinear optical applications, and its potential use as an n-type organic semiconductor.

Physicochemical Properties and Core Reactivity

The material's utility is rooted in its distinct chemical properties. The trifluorinated and nitrated phenyl ring is exceptionally electron-poor, making it a superior substrate for SNAr reactions. Concurrently, the nitro moiety is a versatile functional handle that can be readily converted to a nucleophilic amino group, fundamentally altering the molecule's reactivity and enabling its use as a monomer.

| Property | Value |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol [1] |

| Appearance | (Predicted) Light yellow solid or oil |

| Key Functional Groups | Nitro (-NO₂), Methoxy (-OCH₃), Fluoro (-F) |

| Core Reactivity | Nucleophilic Aromatic Substitution (SNAr), Nitro Group Reduction |

The two primary transformations that underpin the application of 1,2,5-trifluoro-4-methoxy-3-nitrobenzene are SNAr and nitro reduction. The SNAr pathway allows for the selective replacement of activated fluorine atoms by nucleophiles, enabling molecular functionalization. The nitro reduction pathway converts the electron-withdrawing nitro group into an electron-donating and reactive amino group, a critical step for polymerization.

Caption: Core chemical pathways for 1,2,5-trifluoro-4-methoxy-3-nitrobenzene.

Application Note I: Synthesis of High-Performance Fluorinated Polyimides

Field-Proven Insight: Fluorinated polyimides are critical materials in the microelectronics and aerospace industries due to their low dielectric constants, exceptional thermal stability, and low moisture absorption.[2] The incorporation of fluorine atoms increases free volume and lowers polarizability within the polymer matrix, which is essential for manufacturing high-speed integrated circuits and durable, lightweight composites.[3][4] By converting 1,2,5-trifluoro-4-methoxy-3-nitrobenzene into a novel diamine monomer, we can synthesize a new class of polyimides with potentially superior properties.

Protocol 1: Synthesis of 2,5-Difluoro-4-methoxy-1,3-diaminobenzene (DFMDA) Monomer

Causality: The conversion of the nitro group to an amine is the pivotal step in creating a monomer suitable for polycondensation. Catalytic hydrogenation is a clean and efficient method for this transformation. The choice of Palladium on carbon (Pd/C) as a catalyst is standard for its high activity and selectivity in reducing aromatic nitro groups without affecting other functional groups like fluorides under controlled conditions.

Materials:

-

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

-

Ethanol (anhydrous)

-

10% Palladium on carbon (Pd/C)

-

Hydrazine monohydrate or a hydrogen gas source

-

Diatomaceous earth (Celite®)

-

Rotary evaporator, reaction flask, condenser, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 1,2,5-trifluoro-4-methoxy-3-nitrobenzene in 100 mL of anhydrous ethanol.

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction:

-

Method A (Hydrogen Gas): Seal the flask, purge with hydrogen gas, and maintain a positive pressure of H₂ (e.g., using a balloon) while stirring vigorously at room temperature.

-

Method B (Hydrazine): Alternatively, add 10 mL of hydrazine monohydrate dropwise to the mixture at a gentle reflux (approx. 60-70°C). This method avoids the need for a pressurized hydrogen source.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the diamine monomer.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2,5-difluoro-4-methoxy-1,3-diaminobenzene (DFMDA).

Protocol 2: Synthesis and Imidization of Fluorinated Polyimide

Causality: This is a two-step polycondensation process. First, the synthesized diamine (DFMDA) reacts with a dianhydride like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) in a polar aprotic solvent to form a high-molecular-weight poly(amic acid) precursor.[5] The subsequent thermal imidization involves cyclodehydration, converting the amic acid linkages into robust imide rings, which imparts the polymer its characteristic thermal stability and mechanical strength.[6]

Caption: Workflow for the synthesis of a fluorinated polyimide film.

Materials:

-

Purified DFMDA monomer

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Glass plates, vacuum oven, mechanical stirrer

Step-by-Step Methodology:

-

Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the DFMDA monomer in anhydrous NMP to create a 15% (w/v) solution.

-

Dianhydride Addition: Once the diamine has fully dissolved, add an equimolar amount of 6FDA dianhydride in small portions over 30 minutes. A slight increase in viscosity should be observed.

-

Polymerization: Allow the reaction to stir at room temperature for 24 hours under a nitrogen atmosphere. The solution will become highly viscous, indicating the formation of the high-molecular-weight poly(amic acid).

-

Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness.

-

Thermal Imidization: Place the cast film in a vacuum oven and apply the following stepwise heating program:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour This gradual heating process ensures complete removal of the solvent and water of cyclization without creating defects in the film.

-

-

Film Recovery: After cooling to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate.

Anticipated Material Properties

The resulting polyimide is expected to exhibit properties characteristic of highly fluorinated polymers, making it suitable for advanced electronic applications.

| Property | Expected Value for DFMDA-6FDA Polyimide | Reference (Typical 6FDA-based PI) |

| Glass Transition Temperature (Tg) | > 300 °C | 259–281 °C[7] |

| Dielectric Constant (1 MHz) | 2.5 – 2.8 | 2.69–2.85[7] |

| Water Absorption (%) | < 0.6% | 0.59–0.68%[7] |

| Thermal Decomposition (TGA, 5% loss) | > 500 °C | 515–520 °C (in air)[7] |

Application Note II: Precursor for Nonlinear Optical (NLO) Materials

Field-Proven Insight: Organic NLO materials are of great interest for optoelectronics and photonics.[8] Their activity stems from molecules possessing a π-conjugated system linking an electron-donating group (donor) and an electron-withdrawing group (acceptor).[9] This "push-pull" configuration facilitates intramolecular charge transfer (ICT), leading to a large molecular hyperpolarizability (β), the microscopic origin of second-order NLO effects.[10] 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene already contains a moderate donor (-OCH₃) and a strong acceptor (-NO₂), making it a promising starting point for creating a more potent NLO chromophore.

Protocol 3: Synthesis of an Enhanced Donor-Acceptor NLO Chromophore

Causality: To enhance the NLO response, we can replace one of the highly activated fluorine atoms with a stronger electron-donating group, such as a dimethylamino group, via an SNAr reaction. This modification will increase the ICT character and, consequently, the molecular hyperpolarizability.

Caption: Enhancing NLO properties via SNAr modification.

Materials:

-

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

-

Dimethylamine solution (e.g., 40% in water or 2M in THF)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane, brine, anhydrous magnesium sulfate

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1.0 g of 1,2,5-trifluoro-4-methoxy-3-nitrobenzene in 20 mL of DMF in a round-bottom flask.

-

Base and Nucleophile Addition: Add 1.5 equivalents of potassium carbonate, followed by 1.2 equivalents of dimethylamine solution.

-

Reaction: Stir the mixture at 50-60°C and monitor by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction, pour it into 100 mL of water, and extract with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the target NLO chromophore.

Predicted NLO Performance

The modification is expected to significantly increase the first hyperpolarizability (β), a key metric for NLO activity.

| Compound | Key Groups | Expected First Hyperpolarizability (β) |

| m-Nitroaniline (Reference) | Donor: -NH₂, Acceptor: -NO₂ | ~1.69 × 10⁻³⁰ esu[10] |

| Starting Material | Donor: -OCH₃, Acceptor: -NO₂ | Lower than reference |

| Synthesized Chromophore | Donor: -N(CH₃)₂, Acceptor: -NO₂ | Significantly higher than reference |

Application Note III: n-Type Organic Semiconductor Candidate

Field-Proven Insight: There is a persistent need for air-stable, solution-processable n-type (electron-transporting) semiconductors for organic electronics, such as in complementary logic circuits and organic photovoltaics. The strong electron-withdrawing nature of nitro groups and fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of an organic molecule, facilitating electron injection and transport, which are the defining characteristics of an n-type semiconductor.[11]

Protocol 4: Fabrication and Testing of a Thin-Film Transistor (TFT)

Causality: To assess the semiconducting properties, the material must be incorporated as the active layer in a transistor device. A bottom-gate, top-contact architecture is a common and reliable configuration for screening new materials. The key performance metric, charge carrier mobility (μ), is extracted from the transfer characteristics of the device.

Caption: Schematic of a bottom-gate, top-contact organic transistor.

High-Level Methodology:

-

Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and dielectric, respectively.

-

Active Layer Deposition: Deposit a thin film (30-50 nm) of 1,2,5-trifluoro-4-methoxy-3-nitrobenzene onto the SiO₂ surface. This can be achieved via thermal evaporation in a high-vacuum chamber.

-

Source-Drain Electrode Deposition: Through a shadow mask, deposit gold source and drain electrodes (typically 50 nm thick) onto the organic semiconductor layer.

-

Annealing: Anneal the completed device at a moderate temperature (e.g., 60-90°C) to improve film morphology and device performance.

-